molecular formula C16H10BrFN6O B2586576 1-(4-bromophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 899950-08-4

1-(4-bromophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No. B2586576
M. Wt: 401.199
InChI Key: AXIVIEVXYVORQY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a fluorophenyl group, an oxadiazole ring, and a triazole ring. These functional groups could potentially give the compound a range of interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the oxadiazole and triazole rings, which are key features of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and triazole rings would likely make the molecule planar or nearly planar .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The bromine and fluorine atoms might make the molecule reactive towards nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms might make the compound relatively dense and polar .

Scientific Research Applications

Antimicrobial and Antifungal Applications

A variety of studies have synthesized derivatives of the mentioned compound, demonstrating significant antimicrobial and antifungal activities. These compounds have been evaluated against various strains of bacteria and fungi, showing potential as novel antimicrobial agents. The synthesis involves reactions of bromophenyl and fluorophenyl with different amines, leading to the production of compounds that were tested for their antimicrobial properties against a range of microorganisms. Notably, certain derivatives have shown potent activities comparable to or exceeding those of standard antimicrobial and antifungal agents (Kaneria et al., 2016; Bektaş et al., 2007).

Anticancer Applications

Compounds derived from 1-(4-bromophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine have been explored for their potential anticancer properties. These studies focus on the synthesis of derivatives and evaluation of their activity against various cancer cell lines, including breast and ovarian cancer models. The modifications aim to improve water solubility and enhance the compound's bioavailability, making them suitable for preclinical evaluations (Bradshaw et al., 2002).

Material Science Applications

In the realm of material science, derivatives of the compound have been utilized in the development of electrochemical sensors and photophysical studies. These applications leverage the unique electronic structures of the compounds for the detection of various analytes and the study of light-emitting properties, respectively. The synthesis and characterization of these derivatives provide insights into their potential use in electronic and optoelectronic devices (Huang et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity, or investigating its mechanism of action. It could also involve developing more efficient methods for its synthesis .

properties

IUPAC Name

3-(4-bromophenyl)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFN6O/c17-10-3-7-12(8-4-10)24-14(19)13(21-23-24)16-20-15(22-25-16)9-1-5-11(18)6-2-9/h1-8H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIVIEVXYVORQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Br)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

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